molecular formula C16H18N2O4 B11474339 6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11474339
M. Wt: 302.32 g/mol
InChI Key: MEJQODSXZCZVLV-UHFFFAOYSA-N
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Description

6-(3,4,5-TRIMETHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a synthetic compound that features a trimethoxyphenyl group attached to a tetrahydroindazole core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4,5-TRIMETHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE typically involves the following steps:

    Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized through the methylation of 3,4,5-trihydroxybenzaldehyde using methyl iodide in the presence of a base such as potassium carbonate.

    Cyclization to Form the Tetrahydroindazole Core: The intermediate is then subjected to a cyclization reaction with hydrazine hydrate and an appropriate ketone to form the tetrahydroindazole core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the indazole core, potentially converting it to a dihydro or fully reduced form.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro or fully reduced indazole derivatives.

    Substitution: Various substituted trimethoxyphenyl derivatives.

Mechanism of Action

The mechanism of action of 6-(3,4,5-TRIMETHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves its interaction with tubulin, a key protein in the formation of microtubules. By binding to the colchicine binding site on tubulin, the compound inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: A natural product that also binds to the colchicine binding site on tubulin and inhibits microtubule polymerization.

    Combretastatin A-4: A synthetic compound with a similar mechanism of action, used as a vascular disrupting agent in cancer therapy.

    Podophyllotoxin: Another natural product that targets tubulin and disrupts microtubule dynamics.

Uniqueness

6-(3,4,5-TRIMETHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is unique due to its specific structural features, including the trimethoxyphenyl group and the tetrahydroindazole core. These features contribute to its distinct binding properties and biological activities, making it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydroindazol-4-one

InChI

InChI=1S/C16H18N2O4/c1-20-14-6-10(7-15(21-2)16(14)22-3)9-4-12-11(8-17-18-12)13(19)5-9/h6-9H,4-5H2,1-3H3,(H,17,18)

InChI Key

MEJQODSXZCZVLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=C(C=NN3)C(=O)C2

Origin of Product

United States

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